1-Boc-4-cyano-4-hydroxypiperidine
Overview
Description
1-Boc-4-cyano-4-hydroxypiperidine is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol. It is commonly used in organic chemistry as a protecting group for amines. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, a cyano group, and a hydroxyl group attached to a piperidine ring.
Mechanism of Action
Mode of Action
It is known that the compound is used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction . The exact interaction of 1-Boc-4-cyano-4-hydroxypiperidine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of N-heterocyclic alkyl ethers
Result of Action
As the compound is used in the synthesis of N-heterocyclic alkyl ethers , it can be inferred that it may have a role in the formation of these ethers.
Biochemical Analysis
Biochemical Properties
1-Boc-4-cyano-4-hydroxypiperidine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The compound’s hydroxyl group allows it to form hydrogen bonds with proteins and other biomolecules, facilitating its integration into biochemical pathways .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving the MAPK/ERK pathway. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. Additionally, it has been shown to impact cellular proliferation and apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent or non-covalent bonds with their active sites. This compound also affects gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes. These interactions result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where the compound exhibits significant biological activity only above certain concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and reduction reactions . The compound can also affect metabolic flux by altering the levels of key metabolites in these pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight .
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are affected by its localization, as it can interact with different biomolecules in these compartments. Post-translational modifications and targeting signals play a role in directing the compound to specific organelles .
Preparation Methods
The synthesis of 1-Boc-4-cyano-4-hydroxypiperidine typically involves the following steps:
Starting Material: The synthesis begins with 4-piperidone hydrochloride hydrate.
Reaction with Boc Anhydride: The 4-piperidone hydrochloride hydrate is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Introduction of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide (NaCN) or potassium cyanide (KCN).
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using hydrogen peroxide (H2O2) or other oxidizing agents
Chemical Reactions Analysis
1-Boc-4-cyano-4-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles like amines or alcohols
Scientific Research Applications
1-Boc-4-cyano-4-hydroxypiperidine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
Medicinal Chemistry: The compound is employed in the development of drugs targeting neurological disorders and other medical conditions.
Chemical Biology: It serves as a building block in the synthesis of complex molecules used in chemical biology studies
Comparison with Similar Compounds
1-Boc-4-cyano-4-hydroxypiperidine can be compared with similar compounds such as:
1-Boc-4-hydroxypiperidine: This compound lacks the cyano group and is used similarly as a protecting group for amines.
4-Hydroxypiperidine: This compound lacks both the Boc and cyano groups and is used in the synthesis of neurologically active agents.
This compound is unique due to the presence of both the Boc protecting group and the cyano group, which allows for versatile chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAGFFFOCPKWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694600 | |
Record name | tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908140-15-8 | |
Record name | tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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